
1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine
Descripción general
Descripción
1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine, also known as 4-Chlorobenzylpiperidine (4-CBP), is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 4-CBP is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-CBP can affect various biochemical and physiological processes in the body. For example, it has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-CBP is its high selectivity for dopamine receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of using 4-CBP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-CBP. For example, further studies could investigate its potential therapeutic effects in the treatment of various neurological disorders. Additionally, studies could investigate its potential as a tool for studying the function of other neurotransmitter systems in the brain. Finally, research could focus on developing new and improved synthesis methods for 4-CBP, which could improve its purity, yield, and overall utility in scientific research.
Aplicaciones Científicas De Investigación
The unique chemical properties of 4-CBP have made it an important compound for scientific research. It has been extensively studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, it has been shown to have potential as a tool for studying the function of various neurotransmitter systems in the brain.
Propiedades
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-10-12-6-8-17(9-7-12)11-13-2-4-14(15)5-3-13/h2-5,12,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYILTHAUSXKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

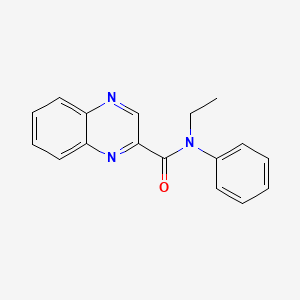
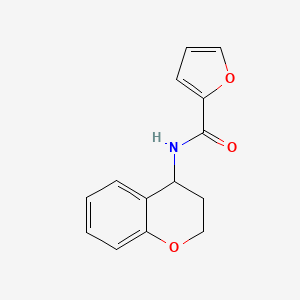
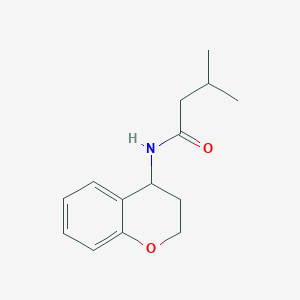
![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)
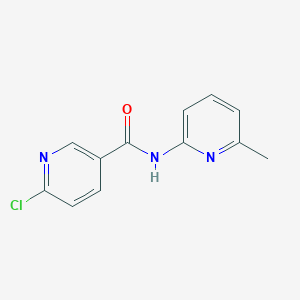
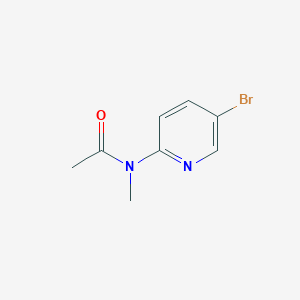
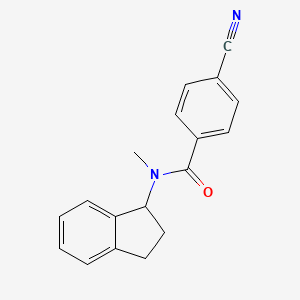
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
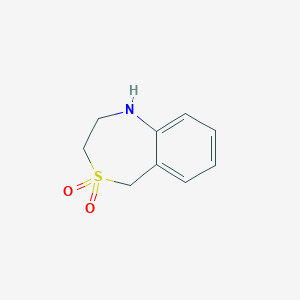
![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
methanone](/img/structure/B7458275.png)